molecular formula C8H6F2N2S B13107236 6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole

6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole

Cat. No.: B13107236
M. Wt: 200.21 g/mol
InChI Key: BSVPAKMUHFTVEG-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions, a methylthio group at the 2nd position, and an imidazole ring fused with a benzene ring. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-2-nitroaniline and methylthiol.

    Nitration: The 4,6-difluoro-2-nitroaniline undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like iron powder or tin chloride.

    Cyclization: The amine group reacts with methylthiol in the presence of a cyclizing agent such as polyphosphoric acid to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms or to modify the imidazole ring.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, tin chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-fluorinated benzimidazoles.

    Substitution: Amino, thio, or alkoxy-substituted benzimidazoles.

Scientific Research Applications

6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly for its potential anticancer, antiviral, and antimicrobial properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with various molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

    Pathways Involved: It interferes with pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole can be compared with other similar compounds such as:

    6,7-Difluoro-1H-benzo[d]imidazole: Lacks the methylthio group, which affects its biological activity and chemical reactivity.

    2-Methylthio-1H-benzo[d]imidazole: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    6,7-Difluoro-2-(methylthio)-1H-indazole: Contains an indazole ring instead of a benzimidazole ring, leading to different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6F2N2S

Molecular Weight

200.21 g/mol

IUPAC Name

4,5-difluoro-2-methylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C8H6F2N2S/c1-13-8-11-5-3-2-4(9)6(10)7(5)12-8/h2-3H,1H3,(H,11,12)

InChI Key

BSVPAKMUHFTVEG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N1)C=CC(=C2F)F

Origin of Product

United States

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